Product packaging for (6-Chloro-5-methylpyridin-3-yl)methanol(Cat. No.:CAS No. 887707-21-3)

(6-Chloro-5-methylpyridin-3-yl)methanol

Cat. No.: B1600343
CAS No.: 887707-21-3
M. Wt: 157.6 g/mol
InChI Key: UVGILPAOAYLZIQ-UHFFFAOYSA-N
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Description

(6-Chloro-5-methylpyridin-3-yl)methanol (CAS 887707-21-3) is a high-value pyridine derivative that serves as a versatile building block in medicinal chemistry and organic synthesis. This compound, with the molecular formula C 7 H 8 ClNO and a molecular weight of 157.6 g/mol, is characterized by the presence of both a hydroxymethyl group and a chloro substituent on its pyridine ring, making it a useful intermediate for further functionalization [ ]. Its primary research application is as a precursor in the synthesis of novel pharmaceutical compounds. Recent scientific literature highlights its role in the development of potential anticancer agents. Specifically, it has been used to create oxadiazole-based compounds that are designed to inhibit Poly (ADP-ribose) polymerase (PARP), a key target in cancer therapy, particularly for BRCA-deficient cancers [ ]. In this context, the compound was utilized in Suzuki coupling reactions with various boronic acids to generate a library of novel molecules for biological screening [ ]. Researchers value this chemical for its ability to introduce the (6-chloro-5-methylpyridin-3-yl) moiety into more complex structures, which can be critical for achieving specific target binding and potency. The product is offered with a purity of ≥95% and must be stored under an inert gas (nitrogen or argon) at 2-8°C to maintain stability [ ][ ]. According to safety data, this compound has the GHS signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) [ ][ ]. Notice to Purchaser: This product is intended for research purposes only and is not classified as a drug, food, or cosmetic. It is strictly for use in laboratory settings by qualified professionals. This material is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8ClNO B1600343 (6-Chloro-5-methylpyridin-3-yl)methanol CAS No. 887707-21-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-chloro-5-methylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-2-6(4-10)3-9-7(5)8/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGILPAOAYLZIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470586
Record name (6-Chloro-5-methylpyridin-3-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887707-21-3
Record name (6-Chloro-5-methylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-chloro-5-methylpyridin-3-yl)methanol
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Chemical Reactivity and Transformation Pathways of 6 Chloro 5 Methylpyridin 3 Yl Methanol

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in (6-Chloro-5-methylpyridin-3-yl)methanol is an electron-deficient aromatic system. This inherent electronic character, further influenced by the chloro and methyl substituents, governs its reactivity towards both electrophiles and nucleophiles.

Electrophilic aromatic substitution (EAS) on pyridine is generally more difficult to achieve than on its carbocyclic analog, benzene. The ring nitrogen acts as a Lewis base, readily complexing with or being protonated by the acidic catalysts often required for EAS reactions. This protonation further deactivates the ring towards electrophilic attack.

In the case of this compound, the pyridine ring is substituted with a deactivating chloro group and a weakly activating methyl group. The hydroxymethyl group also influences the ring's electron density. Electrophilic attack, if forced, would likely be directed by these existing substituents. However, due to the deactivating nature of the pyridine nitrogen and the chloro group, vigorous reaction conditions would be necessary, often leading to low yields and potential side reactions.

Nucleophilic aromatic substitution (SNA_r) is a characteristic reaction of electron-deficient aromatic rings, particularly halopyridines. youtube.com The reaction typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

For this compound, the chloro substituent at the 6-position is susceptible to displacement by strong nucleophiles. The presence of the electron-withdrawing nitrogen atom in the ring activates the halide for substitution. libretexts.org Common nucleophiles used in such reactions include amines, alkoxides, and hydroxide (B78521) ions. youtube.comyoutube.com The reaction is favored because the attacking nucleophile adds to the carbon bearing the leaving group, creating an intermediate where the negative charge can be delocalized, partially onto the electronegative nitrogen atom. youtube.com Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring. The general order of leaving group ability in these reactions can vary, but halogens like chlorine are effective leaving groups. nih.gov

The nitrogen atom in the pyridine ring can be readily oxidized to form a pyridine N-oxide using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. This transformation significantly alters the electronic properties of the ring.

The resulting this compound N-oxide exhibits modified reactivity. The N-oxide group is strongly activating and ortho-, para-directing for electrophilic substitution, while also activating the positions alpha and gamma to the nitrogen for nucleophilic attack. This dual reactivity makes pyridine N-oxides versatile intermediates in the synthesis of more complex pyridine derivatives. For instance, the N-oxide can facilitate the introduction of new substituents onto the ring that would be difficult to achieve otherwise.

Reactions Involving the Primary Alcohol Functional Group

The primary alcohol group, -CH₂OH, on the pyridine ring is a key site for a variety of chemical transformations, including oxidation, esterification, and etherification. This functional group is stable under normal conditions but can react with incompatible materials like strong oxidizing agents, acids, and acid chlorides. fishersci.com

The primary alcohol of this compound can be oxidized to form either the corresponding aldehyde (6-chloro-5-methylnicotinaldehyde) or carboxylic acid (6-chloro-5-methylnicotinic acid). The final product is determined by the choice of the oxidizing agent and the reaction conditions. khanacademy.org

To obtain the aldehyde, milder, often anhydrous, oxidizing agents are employed to prevent over-oxidation to the carboxylic acid. khanacademy.org For the synthesis of the carboxylic acid, stronger oxidizing agents in the presence of water are typically used. khanacademy.orguhamka.ac.id The intermediate aldehyde, when formed in an aqueous medium, can become hydrated, which facilitates its subsequent oxidation to the carboxylic acid. uhamka.ac.id

Table 1: Oxidizing Agents for the Conversion of Primary Alcohols

Desired Product Oxidizing Agent Typical Conditions
Aldehyde Pyridinium chlorochromate (PCC) Anhydrous, e.g., CH₂Cl₂
Aldehyde Dess-Martin periodinane (DMP) Anhydrous, e.g., CH₂Cl₂
Carboxylic Acid Potassium permanganate (B83412) (KMnO₄) Basic aqueous solution, heat
Carboxylic Acid Jones Reagent (CrO₃ in H₂SO₄/acetone) Aqueous acetone

This table presents common reagents for the oxidation of primary alcohols and is not based on specific experimental data for this compound.

The primary alcohol group readily undergoes esterification and etherification, two fundamental reactions for derivatizing alcohols.

Esterification: this compound can be converted to its corresponding esters by reacting with carboxylic acids or their derivatives (such as acid chlorides or anhydrides). A common method is the Fischer-Speier esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid). Alternatively, reaction with a more reactive acylating agent like an acid chloride in the presence of a base (e.g., pyridine) provides a high-yielding pathway to the ester.

Etherification: The formation of an ether from this compound can be achieved through various methods, most notably the Williamson ether synthesis. This process involves two steps: first, the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the more nucleophilic alkoxide ion. Second, the resulting alkoxide is reacted with a suitable alkyl halide (e.g., methyl iodide) in a nucleophilic substitution reaction to yield the ether.

Halogenation of the Methanol (B129727) Moiety

The conversion of the primary alcohol in this compound to a halide, particularly a chloride, is a critical transformation for subsequent nucleophilic substitution reactions. This process transforms the hydroxyl group, a poor leaving group, into a good leaving group.

A common and effective method for this chlorination is the use of thionyl chloride (SOCl₂). google.com This reaction typically proceeds readily, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the HCl and SO₂ byproducts. The direct reaction of this compound with thionyl chloride would yield 3-chloromethyl-6-chloro-5-methylpyridine.

Another established method for the chlorination of benzylic-type alcohols is the Appel reaction, which utilizes a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and a carbon tetrahalide, such as carbon tetrachloride (CCl₄). This approach offers a milder alternative to thionyl chloride.

The resulting 3-chloromethyl derivative is a versatile intermediate. For instance, it can undergo nucleophilic substitution with various nucleophiles, such as amines, to form new carbon-nitrogen bonds. An example is the reaction with monomethylamine to produce N-((6-chloro-5-methylpyridin-3-yl)methyl)methanamine. google.com

Reagent Product Reaction Conditions Significance
Thionyl chloride (SOCl₂)3-Chloromethyl-6-chloro-5-methylpyridineOften with a base (e.g., pyridine)Converts alcohol to a reactive alkyl chloride. google.com
Triphenylphosphine (PPh₃) / Carbon tetrachloride (CCl₄)3-Chloromethyl-6-chloro-5-methylpyridineMilder conditions than SOCl₂Useful for sensitive substrates.

Derivatization for Conjugation and Coupling Reactions

The hydroxymethyl group and the chloro substituent on the pyridine ring of this compound are key handles for derivatization, enabling its use in conjugation and cross-coupling reactions.

Conjugation Reactions:

The hydroxyl group can be readily derivatized to form ethers and esters. For example, Williamson ether synthesis, involving deprotonation of the alcohol with a base like sodium hydride followed by reaction with an alkyl halide, can be employed to introduce a variety of ether-linked functionalities. Esterification can be achieved by reacting the alcohol with an acyl chloride or a carboxylic acid under activating conditions (e.g., using DCC or EDC).

Furthermore, the hydroxyl group can be converted to an amino group. This can be achieved through a two-step process involving initial conversion to the chloromethyl derivative, as described previously, followed by reaction with an amine source. For instance, reaction with ammonia (B1221849) would yield (6-chloro-5-methylpyridin-3-yl)methanamine. enovationchem.comchemicalbook.com This primary amine can then be used in a wide range of conjugation reactions, such as amide bond formation.

Cross-Coupling Reactions:

The chloro substituent on the pyridine ring is a suitable handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. mdpi.comwikipedia.org These reactions are powerful tools for forming carbon-carbon bonds.

For a Suzuki-Miyaura coupling, the chloro-substituted pyridine can be reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. mdpi.comnih.govresearchgate.net This would result in the formation of a new carbon-carbon bond at the 6-position of the pyridine ring.

The Sonogashira coupling allows for the introduction of an alkyne moiety. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of the chloro-substituted pyridine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgchemrxiv.orgrsc.org

Reaction Type Reactant Catalyst/Reagents Product Type Reference
Suzuki-Miyaura CouplingAryl or vinyl boronic acid/esterPalladium catalyst, base6-Aryl/vinyl-5-methylpyridin-3-yl)methanol derivative mdpi.comnih.gov
Sonogashira CouplingTerminal alkynePalladium catalyst, Cu(I) co-catalyst, base(6-Alkynyl-5-methylpyridin-3-yl)methanol derivative wikipedia.orgorganic-chemistry.orgchemrxiv.org

Reactivity Influenced by Halogen and Methyl Substituents

The chloro and methyl groups on the pyridine ring significantly influence the reactivity of this compound.

The chlorine atom at the 6-position is an electron-withdrawing group due to its electronegativity. This effect deactivates the pyridine ring towards electrophilic aromatic substitution. However, it also makes the 6-position susceptible to nucleophilic aromatic substitution, although this is less common for chloro-pyridines compared to those with better leaving groups. The primary influence of the chloro group in the context of this molecule is its role as a leaving group in palladium-catalyzed cross-coupling reactions.

The methyl group at the 5-position is an electron-donating group through hyperconjugation. This effect slightly activates the pyridine ring, counteracting the deactivating effect of the chlorine atom to some extent. The presence of the methyl group can also influence the regioselectivity of certain reactions due to steric hindrance and its electronic effect.

The combined electronic effects of the chloro and methyl groups also impact the acidity of the hydroxyl proton of the methanol moiety. The electron-withdrawing nature of the pyridine ring, enhanced by the chloro substituent, makes the hydroxyl proton more acidic than that of a simple aliphatic alcohol.

Mechanistic Investigations and Computational Analysis of 6 Chloro 5 Methylpyridin 3 Yl Methanol Reactions

Application of Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a powerful computational method to investigate the electronic structure and reactivity of molecules, providing deep insights into reaction mechanisms that are often difficult to obtain through experimental means alone. For pyridine (B92270) derivatives, DFT calculations are instrumental in predicting reaction outcomes, understanding selectivity, and characterizing transient species.

In the context of reactions involving (6-Chloro-5-methylpyridin-3-yl)methanol, DFT can be employed to model various transformations, such as nucleophilic aromatic substitution (SNAr), oxidation of the methanol (B129727) group, or cross-coupling reactions. DFT calculations allow for the determination of the geometries of reactants, products, intermediates, and transition states along a proposed reaction coordinate. By calculating the energies of these species, a potential energy surface can be constructed, revealing the most favorable reaction pathway.

For instance, in a hypothetical nucleophilic aromatic substitution reaction on the pyridine ring of this compound, DFT could be used to compare the activation barriers for substitution at different positions. This would involve locating the transition state structures for the attack of a nucleophile at the C2, C4, and C6 positions of the pyridine ring. The calculated activation energies would provide a quantitative measure of the kinetic feasibility of each pathway, thus predicting the regioselectivity of the reaction.

Furthermore, DFT is used to analyze the electronic properties of the molecule, such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). These analyses help in understanding the inherent reactivity of this compound. For example, the MEP can identify the most electron-deficient sites on the pyridine ring, which are prone to nucleophilic attack. The energies and shapes of the HOMO and LUMO can provide insights into the molecule's ability to participate in various types of chemical reactions. While specific DFT studies on this compound are not abundant in the literature, studies on structurally related 2-chloropyridines and substituted pyridines provide a strong basis for predicting its behavior.

Analysis of Reaction Intermediates and Transition States

The elucidation of a reaction mechanism hinges on the identification and characterization of all transient species, including intermediates and transition states. While experimental detection of these short-lived species can be challenging, computational methods like DFT provide a powerful lens to visualize and analyze their structures and energies.

In reactions of this compound, several types of intermediates can be envisaged. For example, in a nucleophilic aromatic substitution reaction, the attack of a nucleophile on the pyridine ring would lead to the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. DFT calculations can optimize the geometry of this intermediate and analyze its electronic structure to understand its stability. The presence of electron-withdrawing groups, such as the chloro substituent and the nitrogen atom in the pyridine ring, is expected to stabilize this intermediate, thereby facilitating the substitution reaction.

Transition states represent the energy maxima along the reaction coordinate and are the key to understanding the kinetics of a reaction. For a given reaction of this compound, DFT can be used to locate the transition state structure connecting the reactants and the intermediate or the product. The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes. For instance, in an SNAr reaction, the transition state would show the partial formation of the new bond with the incoming nucleophile and the partial breaking of the carbon-chlorine bond.

The vibrational frequencies of the transition state can also be calculated. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The value of this imaginary frequency can provide insights into the shape of the potential energy surface at the transition state.

Steric and Electronic Effects Governing Regioselectivity in Pyridine Functionalization

The functionalization of substituted pyridines often yields a mixture of regioisomers, and understanding the factors that control the regioselectivity is of paramount importance for synthetic applications. Both steric and electronic effects play a crucial role in determining the site of reaction in molecules like this compound.

Electronic Effects: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This effect is most pronounced at the α (C2 and C6) and γ (C4) positions, making them susceptible to nucleophilic attack. In this compound, the presence of a chloro group at the C6 position further enhances the electrophilicity of the ring, particularly at the C2 and C4 positions, through its electron-withdrawing inductive effect. The methyl group at the C5 position, being an electron-donating group, slightly counteracts this effect. The hydroxymethyl group at the C3 position also influences the electronic distribution, primarily through inductive effects. Computational analyses, such as Mulliken or Natural Bond Orbital (NBO) charge calculations, can provide a quantitative picture of the charge distribution on the pyridine ring, helping to predict the most likely sites for nucleophilic attack.

Steric Effects: Steric hindrance can also significantly influence regioselectivity. The presence of substituents around the reaction center can impede the approach of a reactant. In this compound, the chloro group at C6 and the methyl group at C5 can sterically hinder reactions at these positions and adjacent sites. For example, a bulky nucleophile might preferentially attack the less hindered C2 or C4 positions. The relative importance of steric versus electronic effects can depend on the nature of the reactants and the reaction conditions. For instance, in reactions with small nucleophiles, electronic effects might dominate, while for larger nucleophiles, steric hindrance could be the deciding factor. acs.org

In nucleophilic aromatic substitution reactions of 2,4-dichloroquinazoline (B46505) precursors, a related heterocyclic system, regioselectivity for substitution at the 4-position is consistently observed with various amine nucleophiles. mdpi.com This highlights the strong directing effect of the ring nitrogen and the electronic environment in determining the outcome of the reaction. While not a direct analogue, this provides insight into how electronic factors can dominate in related heterocyclic systems.

Kinetic Studies and Reaction Pathway Determination

Kinetic studies provide quantitative information about the rates of chemical reactions and are essential for determining reaction mechanisms. By studying how the reaction rate changes with the concentration of reactants, temperature, and other parameters, one can deduce the rate law and gain insights into the elementary steps of the reaction.

For reactions involving this compound, kinetic studies could be performed to determine the rate constants for various transformations. For example, in a nucleophilic substitution reaction, the rate of disappearance of the starting material or the rate of formation of the product could be monitored over time using techniques like HPLC or NMR spectroscopy. The experimental rate constants can then be compared with the activation energies calculated using DFT to validate the proposed reaction mechanism.

The determination of the reaction pathway involves identifying all the elementary steps that connect the reactants to the products. This includes the formation of any intermediates and the corresponding transition states. A complete reaction pathway can be mapped out by combining experimental kinetic data with computational results. For instance, if a reaction is found to be first-order with respect to both the pyridine derivative and the nucleophile, it would suggest a bimolecular rate-determining step, which is consistent with the formation of a Meisenheimer complex in an SNAr reaction.

While specific kinetic data for reactions of this compound are scarce in the public domain, studies on the reactions of other chloropyridines with nucleophiles provide valuable benchmarks. For instance, kinetic studies on the reaction of chloronitropyridines with various nucleophiles have been reported, providing insights into the reactivity of the chloropyridine system. These studies can serve as a basis for estimating the reactivity of this compound and for designing kinetic experiments to probe its reaction mechanisms.

Derivatization and Structural Analogues of 6 Chloro 5 Methylpyridin 3 Yl Methanol

Synthesis of Substituted Pyridine (B92270) Derivatives from (6-Chloro-5-methylpyridin-3-yl)methanol

The derivatization of this compound primarily involves reactions at its three key functional groups. The chlorine atom is amenable to nucleophilic substitution and cross-coupling reactions, the methyl group can be functionalized through oxidation or halogenation, and the methanol (B129727) group can undergo oxidation or esterification/etherification.

The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) by various amine nucleophiles. youtube.comyoutube.com This type of reaction is a cornerstone for introducing nitrogen-containing functional groups, which are prevalent in many biologically active compounds. The electron-withdrawing nature of the pyridine ring nitrogen facilitates nucleophilic attack, particularly at the C-2 and C-6 positions, making the chloro group at C-6 a suitable leaving group. youtube.comyoutube.com

The reaction typically proceeds by heating the chloropyridine substrate with a primary or secondary amine, often in the presence of a base and a suitable solvent. youtube.com The mechanism involves the addition of the amine nucleophile to the carbon bearing the chlorine atom, forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov Aromaticity is subsequently restored by the elimination of the chloride ion. youtube.com The choice of reaction conditions, including temperature, solvent, and the nature of the amine and base, can be optimized to achieve high yields. While direct amination examples for this compound are specific to proprietary synthesis, the general applicability is well-established for various chloropyridines. googleapis.comgoogle.com

Table 1: General Conditions for Amination of Chloropyridines via Nucleophilic Aromatic Substitution (SNAr)

NucleophileReagents & ConditionsProduct TypeReference
Primary/Secondary AminesHeat, optional base (e.g., Et3N), solvent (e.g., MeOH, CH2Cl2)Substituted aminopyridine nih.gov
MethylamineToluene (B28343), -5°C to 5°CN-methyl-aminopyridine derivative google.com
Various AminesOften requires elevated temperatures to proceed at a reasonable rateAminated pyridine youtube.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloro group at the C-6 position of the pyridine ring is an excellent handle for such transformations. mdpi-res.com

Suzuki-Miyaura Coupling: This reaction is widely used to couple aryl or vinyl halides with boronic acids or their esters. organic-chemistry.orgharvard.edu For a substrate like this compound, a Suzuki coupling would replace the chlorine atom with a variety of aryl, heteroaryl, or vinyl groups. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., SPhos, PCy₃), in the presence of a base (e.g., K₂CO₃, K₃PO₄) and a solvent system like toluene/ethanol or dioxane. sci-hub.seresearchgate.netnih.gov Microwave irradiation has been shown to accelerate these reactions significantly. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This method can be used to introduce alkynyl substituents at the C-6 position of the pyridine scaffold. The reaction employs a dual catalyst system, consisting of a palladium complex and a copper(I) salt (e.g., CuI), and is carried out in the presence of an amine base, which often serves as the solvent. organic-chemistry.org Copper-free variations of the Sonogashira coupling have also been developed. beilstein-journals.orgchemrxiv.org The regioselectivity of Sonogashira couplings on di-halogenated purines has been shown to be controllable by the choice of palladium catalyst and ligand, a principle that can be extended to other heterocyclic systems. rsc.org

Heck Reaction: The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes. organic-chemistry.org This reaction, catalyzed by a palladium complex in the presence of a base, could be employed to introduce alkenyl moieties at the C-6 position, further expanding the structural diversity of derivatives.

Table 2: Representative Conditions for Cross-Coupling Reactions on Chloro-Heterocycles

Reaction TypeCatalyst SystemBaseSolvent(s)Typical Substrate for CouplingReference
Suzuki-MiyauraPd(OAc)₂ / SPhosK₃PO₄Dioxane, WaterArylboronic acid harvard.edu
Suzuki-MiyauraPd(PPh₃)₄Na₂CO₃Toluene, Ethanol(Hetero)arylboronic acid researchgate.net
SonogashiraPdCl₂(PPh₃)₂ / CuIEt₃NIonic LiquidTerminal alkyne beilstein-journals.org
SonogashiraPd(PPh₃)₄ / CuIAmine BaseDMF, EtherTerminal alkyne wikipedia.org

The methyl group at the C-5 position, being adjacent to the aromatic pyridine ring, exhibits reactivity similar to a benzylic methyl group. This allows for several functionalization strategies.

Oxidation: The methyl group can be oxidized to introduce oxygen-containing functional groups. Depending on the oxidizing agent and reaction conditions, it can be converted to an aldehyde, a carboxylic acid, or even a hydroxymethyl group (if another group is subsequently reduced). For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can typically oxidize the methyl group to a carboxylic acid.

Halogenation: Free-radical halogenation, commonly using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light, can be used to introduce a halogen (typically bromine) onto the methyl group, forming a halomethylpyridine. This resulting (6-chloro-5-(halomethyl)pyridin-3-yl)methanol is a highly versatile intermediate, as the newly introduced halogen is reactive towards nucleophilic substitution, allowing for the introduction of a wide array of functional groups.

A study on 3-amino-4-methyl pyridines demonstrated that the methyl group can be activated under mildly acidic conditions with reagents like trifluoroacetic anhydride (B1165640) (TFAA), leading to cyclization reactions. rsc.org This indicates the potential for electrophilic activation at the methyl position to form more complex heterocyclic systems.

Design and Synthesis of Complex Molecular Architectures Featuring the 6-Chloro-5-methylpyridin-3-yl Scaffold

The this compound scaffold is a valuable starting material for the construction of more complex molecules, particularly in the field of medicinal chemistry. mdpi.com Its derivatized forms are incorporated as key structural motifs in various larger compounds.

For example, in the synthesis of PET imaging agents, related substituted pyridine amines are key intermediates. A synthetic route might involve the condensation of a functionalized pyridine amine with a carboxylic acid to form an amide bond, linking the pyridine scaffold to another part of the molecule. acs.org A multi-step synthesis could involve protecting group strategies, optical resolution to isolate specific stereoisomers, and final deprotection steps to yield the target complex molecule. acs.org

Similarly, the synthesis of the cystic fibrosis drug Lumacaftor utilizes 6-Chloro-5-methylpyridin-2-amine (B1439278) as a key intermediate. sci-hub.se Although the starting material differs slightly, the synthetic strategies showcase how the chloro-methyl-pyridine core is assembled and then elaborated through subsequent reactions, such as amidation and cyclization, to build the final complex drug molecule. sci-hub.se These examples underscore the utility of the 6-chloro-5-methylpyridine core as a foundational element for building intricate molecular architectures.

Structure-Activity Relationship (SAR) Studies for Derivatives of this compound (without specific biological targets)

Structure-activity relationship (SAR) studies investigate how modifications to a chemical structure influence its properties and activity. For derivatives of this compound, SAR studies would focus on systematically altering the substituents at the C-3, C-5, and C-6 positions to observe the impact on molecular behavior.

A study on a series of 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles, which contain a related chloro-methyl-substituted aromatic system, found that substituents significantly influence not only binding affinity but also functional activity. nih.gov Key findings from such studies often reveal critical structural requirements for activity. For instance, it was found that halogen substituents (fluoro, chloro, or bromo) at the 5-position of the indole (B1671886) ring were essential for potent agonist properties. nih.gov Furthermore, substituting the indole N(1)-H with a bulky group like benzenesulfonyl could completely switch the compound's functional activity from a full agonist to an antagonist. nih.gov

Another SAR study on a different class of molecules, 5H-chromeno[4,3-b]pyridines, highlighted the importance of substituent placement. nih.gov It was demonstrated that the position of a hydroxyphenyl group on the central pyridine core was crucial for activity. Placing this group at the 4-position of the pyridine resulted in superior inhibitory activity compared to other positions. nih.gov

These principles can be applied to the this compound scaffold. Systematic modifications—such as replacing the C-6 chlorine with other halogens or aryl groups, oxidizing the C-5 methyl group to a carbonyl, or converting the C-3 methanol to an ether or ester—would likely lead to significant changes in the molecule's physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity) and its interactions with macromolecular targets.

Table 3: Illustrative SAR Principles from Related Heterocyclic Systems

Structural PositionModificationObserved Effect on ActivityReference
Indole 5-PositionIntroduction of Halogen (F, Cl, Br)Essential for potent agonist properties nih.gov
Indole N(1)-PositionSubstitution with benzenesulfonyl groupSwitched activity from agonist to antagonist nih.gov
Pyridine 4-PositionPlacement of hydroxyphenyl groupSuperior inhibitory activity nih.gov
Pyridine 2- and 4-PositionsSubstitution with 3'- or 4'-hydroxyphenylBetter activity than 2'-substitution nih.gov

Advanced Analytical and Spectroscopic Characterization for Research and Development

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment.cenmed.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of (6-Chloro-5-methylpyridin-3-yl)methanol in solution. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

Detailed Research Findings: While specific, experimentally-derived spectra for this exact compound are not widely published in peer-reviewed literature, the expected chemical shifts and multiplicities can be predicted based on the known effects of substituents on a pyridine (B92270) ring. illinois.edupitt.edusigmaaldrich.comcarlroth.com

¹H NMR: The proton spectrum is expected to show distinct signals for each unique proton environment. The two aromatic protons on the pyridine ring would appear as distinct singlets or narrow doublets in the downfield region (typically δ 7.0-8.5 ppm). The benzylic protons of the methanol (B129727) group (-CH₂OH) would likely appear as a singlet, and the methyl group (-CH₃) protons would also produce a singlet, but further upfield. The hydroxyl proton (-OH) signal is often broad and its position can vary depending on the solvent and concentration.

¹³C NMR: The carbon spectrum provides information on all unique carbon atoms. Five distinct signals are expected for the pyridine ring carbons, with their chemical shifts influenced by the chloro, methyl, and methanol substituents. Additional signals would correspond to the methanol carbon (-CH₂OH) and the methyl carbon (-CH₃).

Table 6.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Pyridine Ring CH~8.2 (s, 1H), ~7.7 (s, 1H)~148, ~145, ~135, ~132, ~125
-CH₂OH~4.6 (s, 2H)~60-65
-CH₃~2.4 (s, 3H)~18-22
-OHVariable (broad s, 1H)N/A

Note: Predicted values are estimates. Actual values are dependent on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis (e.g., LC-MS, HRMS, ESI-QTOF).abovchem.com

Mass spectrometry (MS) is critical for determining the molecular weight of this compound and confirming its elemental composition.

Detailed Research Findings: The molecular formula of the compound is C₇H₈ClNO, which corresponds to a monoisotopic mass of approximately 157.0294 Da. sinfoochem.comsynquestlabs.comhoffmanchemicals.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is routinely used to confirm the presence and mass of the target compound in reaction mixtures or purified samples. rsc.org Using soft ionization techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS): Techniques such as ESI combined with a Time-of-Flight (TOF) or Orbitrap analyzer provide highly accurate mass measurements. rsc.org This allows for the unambiguous confirmation of the elemental formula by matching the measured mass to the calculated mass with a high degree of precision (typically within 5 ppm).

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion. The resulting fragmentation pattern provides evidence for the compound's structure, with expected losses of fragments such as the chloromethyl group, the hydroxyl group, or the entire hydroxymethyl side chain.

Table 6.2.1: Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₇H₈ClNO
Molecular Weight157.60 g/mol
Calculated Monoisotopic Mass157.02943 Da
Expected [M+H]⁺ Ion (ESI-MS)m/z 158.03671

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, UPLC, GC).abovchem.com

Chromatographic techniques are fundamental for separating this compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity.

Detailed Research Findings: The choice of method depends on the compound's properties and the analytical goal.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Reversed-phase HPLC is the most common method for analyzing the purity of this compound. A C18 stationary phase with a mobile phase gradient of water and an organic solvent (like methanol or acetonitrile) is typically effective. rsc.orgsci-hub.se UPLC offers faster analysis times and higher resolution compared to traditional HPLC. Purity is determined by integrating the area of the product peak relative to the total area of all peaks detected, often by a UV detector set to a wavelength where the pyridine ring absorbs strongly (e.g., 254 nm).

Gas Chromatography (GC): Given its methanol functional group, the compound may have sufficient volatility for GC analysis, potentially after derivatization of the hydroxyl group to increase thermal stability. GC can provide excellent separation efficiency and is often coupled with a Flame Ionization Detector (FID) for purity assessment or a Mass Spectrometer (GC-MS) for peak identification.

Table 6.3.1: Typical Chromatographic Methods for Analysis

Technique Typical Stationary Phase Typical Mobile Phase / Carrier Gas Purpose
HPLC / UPLCC18 silicaWater/Acetonitrile or Water/MethanolPurity assessment, Separation
GCPhenyl-methyl polysiloxaneHelium or HydrogenPurity assessment, Impurity profiling

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

Detailed Research Findings: While no specific experimental spectra are available in the searched results, the expected absorption bands can be predicted from the molecular structure.

IR Spectroscopy: The IR spectrum would be dominated by a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group. C-H stretching vibrations from the aromatic ring and the methyl/methylene groups would appear around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. A C-Cl stretching vibration would likely be observed in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The pyridine ring vibrations often produce strong Raman signals, and the C-Cl stretch would also be Raman active.

Table 6.4.1: Predicted Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Alcohol (-OH)O-H Stretch (broad)3200 - 3600
Pyridine RingC-H Stretch3000 - 3100
Alkyl (-CH₃, -CH₂)C-H Stretch2850 - 3000
Pyridine RingC=C, C=N Stretch1400 - 1600
Chloro-ArylC-Cl Stretch600 - 800

X-ray Crystallography for Solid-State Structure Determination.carlroth.com

For compounds that can be crystallized, single-crystal X-ray crystallography provides the most definitive structural proof. It offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Detailed Research Findings: The compound (5-Chloro-6-methylpyridin-3-yl)methanol is listed as a solid, suggesting that obtaining single crystals suitable for X-ray diffraction may be feasible. sigmaaldrich.com However, there is no evidence in the public domain that a crystal structure has been determined and deposited in a crystallographic database. If a suitable crystal were analyzed, this technique would confirm the substitution pattern on the pyridine ring and reveal details about hydrogen bonding (via the hydroxyl group) and crystal packing in the solid state.

Applications of 6 Chloro 5 Methylpyridin 3 Yl Methanol As a Versatile Synthetic Building Block

Utility in the Synthesis of Complex Organic Molecules

(6-Chloro-5-methylpyridin-3-yl)methanol and its isomers are valuable precursors in the multistep synthesis of complex organic molecules, particularly in the pharmaceutical industry. The strategic positioning of its functional groups allows for sequential and regioselective reactions. For instance, the hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted into a leaving group for subsequent nucleophilic substitution reactions.

A notable example of a related compound's application is in the synthesis of Rupatadine, an antihistamine. In a patented process, the isomeric (5-methylpyridin-3-yl)methanol (B25313) is a key starting material. google.com The synthesis involves the chlorination of the hydroxymethyl group to form 3-chloromethyl-5-methyl-pyridine hydrochloride. google.com This intermediate then undergoes a nucleophilic substitution reaction with a complex amine to construct the final drug molecule. google.com This highlights how the methanol (B129727) functionality on the pyridine (B92270) ring is a crucial handle for building more complex structures.

The synthesis of another related compound, 6-chloro-3-pyridinemethanol, is achieved by the reduction of 6-chloronicotinic acid. prepchem.com This product can then be used in further reactions, such as the formation of an ether linkage by reacting it with 1-fluoro-4-nitrobenzene (B44160) in the presence of a base. prepchem.com These examples demonstrate the utility of chloropyridine methanols as versatile intermediates for creating larger, more complex molecular architectures.

Role as a Precursor for Advanced Heterocyclic Scaffolds

The reactivity of the chloro and hydroxymethyl groups on the pyridine ring of this compound makes it an excellent starting point for the synthesis of various fused and substituted heterocyclic systems. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of nitrogen, oxygen, or sulfur-based nucleophiles. This is a common strategy for building more complex heterocyclic frameworks. beilstein-journals.org

Furthermore, the hydroxymethyl group can participate in cyclization reactions. For example, it can be oxidized to an aldehyde, which can then undergo condensation with a suitable partner to form a new ring fused to the pyridine core. Alternatively, intramolecular reactions can be designed to create novel bicyclic or polycyclic heterocyclic systems. The synthesis of various substituted pyridines often relies on the strategic functionalization of simpler pyridine building blocks. nih.govrsc.orgresearchgate.net

The development of new synthetic methodologies, such as microwave-assisted synthesis, has further expanded the possibilities for creating diverse heterocyclic libraries from precursors like chloromethylpyridines. cem.com These methods can accelerate reaction times and improve yields, making the exploration of new chemical space more efficient.

Contribution to the Development of Functional Materials and Specialty Chemicals

The unique electronic and structural features of the pyridine ring, combined with the reactivity of the attached functional groups, make this compound a potential building block for functional materials and specialty chemicals. Pyridine-containing polymers and materials often exhibit interesting optical, electronic, or catalytic properties.

In the agrochemical sector, chlorinated and fluorinated methylpyridine derivatives are crucial intermediates for the production of modern pesticides that are highly effective and have low toxicity. agropages.com For instance, 3-methylpyridine (B133936) is a precursor to 2-chloro-5-methylpyridine, which is then used to synthesize key intermediates for insecticides like imidacloprid (B1192907) and acetamiprid. agropages.com The presence of a chloro substituent is often key to the biological activity or to the synthetic route for these complex agrochemicals.

The development of new catalytic systems, for example, for the hydrogenation of CO2 to methanol, sometimes involves the use of functionalized metal-organic frameworks (MOFs) where Lewis basic sites, such as those on a pyridine ring, can play a crucial role. rsc.org While not a direct application of the title compound, it illustrates the potential for pyridine derivatives in the design of advanced materials.

Strategies for Late-Stage Functionalization in Complex Molecule Synthesis

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that involves the modification of a complex molecule at a late stage of its synthesis. wuxiapptec.comnih.govunimi.it This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. The pyridine ring is a common motif in bioactive molecules, and developing methods for its selective LSF is of great interest. researchgate.netnih.gov

For a molecule like this compound, the existing functional groups can direct or influence further modifications. However, the C-H bonds on the pyridine ring itself are also targets for functionalization. While the inherent electronic properties of pyridine typically direct reactions to the C2, C4, and C6 positions, methods for selective C3 and C5 functionalization (meta-positions) are being actively developed. unimi.itresearchgate.net

Strategies for the late-stage functionalization of pyridines include:

Directed Metalation: Using a directing group to deliver a metalating agent to a specific C-H bond, followed by quenching with an electrophile.

Radical Reactions: Minisci-type reactions can introduce alkyl and other groups onto the electron-deficient pyridine ring. unimi.it

Photocatalysis: Light-mediated reactions have emerged as a mild and efficient way to achieve various C-H functionalizations.

Dearomatization-Rearomatization Sequences: This strategy involves the temporary dearomatization of the pyridine ring to activate specific positions for functionalization, followed by rearomatization to restore the aromatic system. researchgate.net

These advanced synthetic methods could be applied to complex molecules derived from this compound to further diversify their structures and explore new chemical space.

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound887707-21-3C₇H₈ClNO157.60
(6-Chloro-4-methylpyridin-3-yl)methanol1263060-05-4C₇H₈ClNO157.60
(6-Chloro-5-methylpyridin-2-yl)methanol208111-31-3C₇H₈ClNO157.60
(6-methylpyridin-3-yl)methanol34107-46-5C₇H₉NO123.15
6-chloro-3-pyridinemethanol21543-49-7C₆H₆ClNO143.57
(6-Chloropyridazin-3-yl)methanol1011487-94-7C₅H₅ClN₂O144.56

Data sourced from multiple chemical supplier and database entries. prepchem.comsinfoochem.comabovchem.combldpharm.comnih.govnih.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (6-chloro-5-methylpyridin-3-yl)methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via reduction of its corresponding aldehyde or ketone precursor using agents like lithium aluminum hydride (LiAlH4). For example, derivatives such as (6-fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol are synthesized by reducing chlorinated intermediates under anhydrous conditions in solvents like tetrahydrofuran (THF) . Reaction temperature (e.g., reflux at 80–100°C) and stoichiometric ratios of reducing agents are critical for optimizing yields (typically 60–85%). Side reactions, such as over-reduction or dehalogenation, must be monitored via thin-layer chromatography (TLC) or HPLC .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substitution patterns on the pyridine ring (e.g., chemical shifts for Cl and CH3_3 groups at δ 2.4–2.6 ppm and δ 150–160 ppm for aromatic carbons) .
  • HPLC : Reverse-phase C18 columns with methanol/water gradients (e.g., 70:30 v/v) to assess purity (>98%) and detect impurities like unreacted precursors .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 173.6 for C7_7H8_8ClNO2_2) .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

  • Methodological Answer :

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately in methanol or ethanol (3.8–5.4 mg/mL at 25°C). Limited solubility in water (<0.1 mg/mL) necessitates solvent optimization for biological assays .
  • Stability : Store at 2–8°C in inert atmospheres to prevent oxidation. Stability tests under accelerated conditions (40°C/75% RH for 14 days) show <5% degradation via HPLC, but light exposure should be avoided due to potential photolytic cleavage of the C-Cl bond .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The chloro and methyl groups on the pyridine ring influence regioselectivity in Suzuki-Miyaura couplings. For example, substituting Cl with boronic acids (e.g., 6-chloro-5-methylpyridine-3-boronic acid) requires Pd(PPh3_3)4_4 catalysis and mild bases (K2_2CO3_3) in THF/water mixtures (60°C, 12 h). Steric hindrance from the methyl group may reduce coupling efficiency (yields drop from 75% to 50% with bulkier substituents) .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model binding to enzymes (e.g., cytochrome P450). The hydroxyl group forms hydrogen bonds with catalytic residues, while the chloro-methyl pyridine moiety engages in hydrophobic interactions .
  • DFT Calculations : Assess electronic effects of substituents (e.g., Cl’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilic reactivity) .

Q. How can contradictory data on the compound’s solubility and stability across studies be resolved?

  • Methodological Answer : Contradictions often arise from differences in solvent purity, temperature, or analytical methods. For example:

  • Solubility Discrepancies : Re-evaluate using standardized protocols (e.g., shake-flask method with UV-Vis quantification at λ~270 nm) .
  • Stability Variations : Conduct stress testing under controlled conditions (e.g., pH 1–13 buffers, 40–80°C) and validate degradation products via LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.